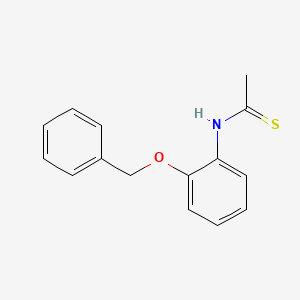
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine is a chiral compound with two stereocenters It belongs to the class of hexahydropyrimidines, which are saturated six-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,2,4-Trimethylhexahydropyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diaminopropane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the hexahydropyrimidine ring.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the hexahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce alkyl, acyl, or other functional groups onto the hexahydropyrimidine ring.
科学研究应用
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (2R,4R)-1,2,4-Trimethylhexahydropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
(2R,4S)-1,2,4-Trimethylhexahydropyrimidine: A diastereomer with different stereochemistry.
(2S,4R)-1,2,4-Trimethylhexahydropyrimidine: Another diastereomer with distinct stereochemical properties.
Hexahydropyrimidine: The parent compound without methyl substitutions.
Uniqueness
(2R,4R)-1,2,4-Trimethylhexahydropyrimidine is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications. Compared to its diastereomers, this compound may exhibit different biological activities and selectivities, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
(2R,4R)-1,2,4-trimethyl-1,3-diazinane |
InChI |
InChI=1S/C7H16N2/c1-6-4-5-9(3)7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI 键 |
WSJRBDXRBCLXPK-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1CCN([C@@H](N1)C)C |
规范 SMILES |
CC1CCN(C(N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104273.png)
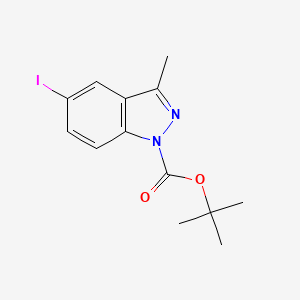
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
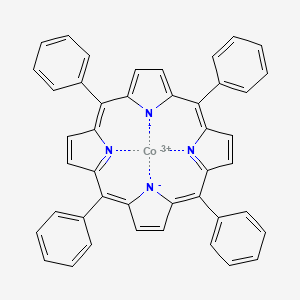
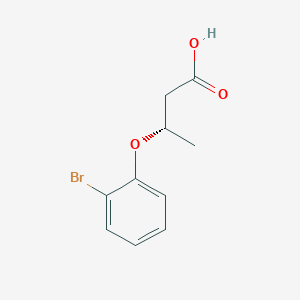
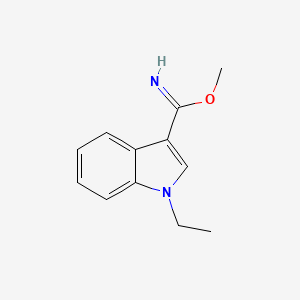
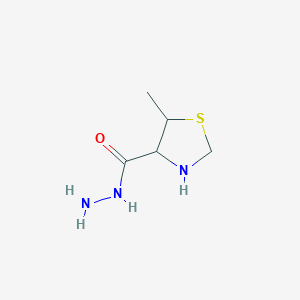


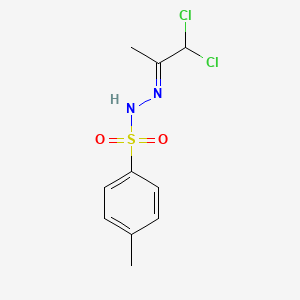
![4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione](/img/structure/B13104326.png)
